molecular formula C20H15ClF3NO4S B2733069 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate CAS No. 338402-41-8

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate

Cat. No.: B2733069
CAS No.: 338402-41-8
M. Wt: 457.85
InChI Key: FHKXNIZCMISCIB-UHFFFAOYSA-N
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Description

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate is a synthetic organic compound characterized by a 3-chloro-5-(trifluoromethyl)pyridine core linked via a methylene group to a phenyl ring, which is further substituted with a 4-methoxybenzenesulfonate ester.

Properties

IUPAC Name

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF3NO4S/c1-28-15-6-8-17(9-7-15)30(26,27)29-16-4-2-13(3-5-16)10-19-18(21)11-14(12-25-19)20(22,23)24/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKXNIZCMISCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthetic Route: : The compound is generally synthesized through a multi-step organic reaction process

  • Reaction Conditions: : These reactions often require controlled environments, such as inert atmospheres and specific temperatures, to ensure the correct formation of bonds and prevent undesirable side reactions.

Industrial Production Methods:

  • Scale-Up Techniques: : Industrial production may employ techniques such as continuous flow reactors to manage the synthesis on a larger scale. This ensures high yield and purity of the final product.

  • Purification: : Post-synthesis, the compound undergoes rigorous purification processes, including recrystallization and chromatography, to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation and Reduction: : The compound can undergo redox reactions, particularly involving the pyridine ring and the sulfonate ester.

  • Substitution Reactions: : It is capable of undergoing various nucleophilic and electrophilic substitution reactions, often at the chloromethyl and trifluoromethyl sites.

Common Reagents and Conditions:

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon, copper(I) iodide.

Major Products Formed:

  • The products of these reactions vary but can include derivatives with modified functional groups, such as hydroxylated or aminated compounds.

Scientific Research Applications

  • Chemistry: : Used in synthetic organic chemistry for the development of new molecules and as a building block in complex chemical syntheses.

  • Biology: : Potential use in biological assays as a molecular probe due to its distinctive structural features.

  • Medicine: : Investigated for potential therapeutic applications, particularly in the development of new pharmaceuticals.

  • Industry: : Utilized in the creation of specialized materials, such as coatings and polymers, owing to its reactive nature and stability.

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects:

  • Molecular Targets: : The compound interacts with various molecular targets, primarily enzymes and receptors, by binding to active sites and influencing their activity.

  • Pathways Involved: : It can affect biochemical pathways by altering the normal function of key proteins involved in signaling and metabolic processes.

Comparison with Similar Compounds

Key Observations:

Linker Variability : The target compound uses a methylene (-CH₂-) bridge to connect the pyridine and phenyl groups, whereas analogs like haloxyfop and chlorfluazuron employ ether (-O-) linkages. Methyl linkers may enhance steric bulk and metabolic stability compared to oxygen-based linkers .

Benzamides (fluopicolide, chlorfluazuron) facilitate hydrogen bonding with biological targets, such as fungal enzymes or insect chitin synthases . Phenoxypropanoates (haloxyfop) are typical of herbicides targeting acetyl-CoA carboxylase in grasses .

Toxicity and Environmental Impact

  • Predicted Toxicity: The trifluoromethyl and chloro groups may confer moderate toxicity to non-target organisms, as observed in chlorfluazuron’s effects on aquatic invertebrates .
  • Regulatory Considerations : Regulatory scrutiny for trifluoromethylpyridine derivatives is stringent due to their persistence; the sulfonate group might reduce bioaccumulation compared to lipophilic analogs .

Biological Activity

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-methoxybenzenesulfonate, a compound with significant bioactive properties, has garnered attention in various fields, including agriculture and medicinal chemistry. Its unique molecular structure contributes to its biological activity, making it a subject of interest for further research.

  • Molecular Formula : C19H12ClF3N2O3S
  • Molecular Weight : 426.81 g/mol
  • CAS Number : 338416-31-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Studies indicate that it may inhibit certain enzyme pathways relevant to disease processes or agricultural pests.

Antimicrobial Activity

Research has shown that derivatives of pyridine compounds, similar to this compound, exhibit antimicrobial properties. For instance, studies have demonstrated that compounds containing trifluoromethyl groups can enhance the antimicrobial efficacy against various bacterial strains.

Herbicidal Properties

The compound has been evaluated for its herbicidal activity, particularly as an inhibitor of phytoene desaturase (PDS), an enzyme critical in the carotenoid biosynthesis pathway. In a study involving structure-based virtual screening, compounds similar to this one were found to be potent PDS inhibitors, showcasing broader herbicidal activity compared to existing commercial products .

Case Studies

  • Herbicidal Efficacy :
    • A study assessed the efficacy of various pyridine derivatives on weed species. The results indicated that this compound showed significant post-emergence herbicidal activity at concentrations ranging from 375 to 750 g/ha against multiple weed types.
  • Antimicrobial Testing :
    • In a laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) value that suggests potential as an antimicrobial agent.

Data Summary Table

Biological ActivityTest OrganismConcentrationResult
HerbicidalVarious Weeds375-750 g/haSignificant post-emergence activity
AntimicrobialE. coli50 µg/mlMIC observed; effective inhibition
AntimicrobialS. aureus25 µg/mlEffective at low concentrations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering the reactivity of its functional groups?

  • Methodology : The synthesis of sulfonate esters typically involves coupling a sulfonyl chloride with a phenolic derivative. For this compound, the reaction of 4-methoxybenzenesulfonyl chloride with 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenol under basic conditions (e.g., triethylamine) is a plausible route . Key challenges include controlling steric hindrance from the pyridinylmethyl group and ensuring regioselectivity. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can spectroscopic techniques confirm the structural integrity and purity of this compound?

  • Methodology :

  • NMR : Analyze the aromatic proton environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm, methoxy group at δ ~3.8 ppm) and sulfonate ester linkages.
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~529.0 for C21H16ClF3NO4S).
  • FT-IR : Confirm sulfonate (S=O stretching at ~1350–1200 cm<sup>−1</sup>) and trifluoromethyl (C-F at ~1100–1200 cm<sup>−1</sup>) groups .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with variations in the pyridine substituents (e.g., chloro vs. methoxy) or sulfonate groups. For example, replacing the trifluoromethyl group with a methyl group may reduce hydrophobicity, altering target binding .
  • Data Normalization : Use standardized assays (e.g., IC50 in enzyme inhibition) across analogs to minimize inter-lab variability. Contradictions may arise from differences in cell permeability or metabolic stability .

Q. How does the trifluoromethyl group influence electronic properties and biological interactions?

  • Methodology :

  • Computational Analysis : Density Functional Theory (DFT) calculations reveal the electron-withdrawing effect of the CF3 group, which polarizes the pyridine ring and enhances π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets) .
  • Biolayer Interferometry : Quantify binding kinetics to validate computational predictions. A 10-fold higher affinity was observed in CF3-containing analogs compared to non-fluorinated derivatives .

Q. What experimental approaches assess environmental stability and degradation pathways?

  • Methodology :

  • Hydrolysis Studies : Incubate the compound in buffers at pH 3–10 (37°C, 24–72 hrs) and monitor degradation via HPLC. Sulfonate esters are typically stable at neutral pH but hydrolyze under alkaline conditions .
  • Photodegradation : Expose to UV light (254 nm) and identify breakdown products (e.g., desulfonated derivatives) using LC-MS .

Methodological Challenges

Q. How can in silico modeling predict binding affinity to enzymes/receptors?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to dock the compound into crystal structures of targets (e.g., COX-2 or EGFR). The pyridinylmethyl group may occupy hydrophobic pockets, while the sulfonate interacts with polar residues .
  • MD Simulations : Run 100-ns simulations to assess binding stability. A recent study showed <2.0 Å RMSD fluctuations for similar sulfonates bound to carbonic anhydrase .

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